3-cyano-N-propylbenzenesulfonamide
Description
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Properties
CAS No. |
56542-63-3 |
|---|---|
Molecular Formula |
C10H12N2O2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
3-cyano-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C10H12N2O2S/c1-2-6-12-15(13,14)10-5-3-4-9(7-10)8-11/h3-5,7,12H,2,6H2,1H3 |
InChI Key |
ANKGIYWHSRXDTE-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC=CC(=C1)C#N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Q & A
Q. What are the optimal synthetic routes for 3-cyano-N-propylbenzenesulfonamide, and how can purity be maximized?
The synthesis typically involves nucleophilic substitution of benzenesulfonyl chloride derivatives with propylamine, followed by cyano-group introduction via nitrile coupling or substitution. Key steps include:
- Sulfonamide formation : Reacting 3-cyanobenzenesulfonyl chloride with n-propylamine in anhydrous dichloromethane under nitrogen .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
- Validation : Monitor reaction progress via TLC and confirm final structure using H/C NMR and FT-IR (e.g., sulfonamide S=O stretch at ~1350–1150 cm) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : H NMR (DMSO-d6) resolves propyl chain protons (δ 0.8–1.5 ppm) and aromatic/cyano signals (δ 7.5–8.3 ppm). C NMR confirms the cyano carbon at ~115 ppm .
- X-ray crystallography : Monoclinic crystal systems (space group P21/c) are common for sulfonamides, with lattice parameters (e.g., a = 25.0232 Å, b = 5.3705 Å) aiding in confirming molecular packing and hydrogen-bonding networks .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns .
Advanced Research Questions
Q. How do substituents on the benzene ring (e.g., cyano vs. chloro groups) influence the reactivity and bioactivity of N-propylbenzenesulfonamides?
- Electronic effects : Cyano groups are strong electron-withdrawing substituents, increasing sulfonamide acidity (pKa ~8–10) compared to chloro derivatives. This enhances hydrogen-bonding potential with biological targets .
- Structure-activity relationships (SAR) : In analogues like 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide, chloro groups improve lipid solubility, while cyano groups favor interactions with polar enzyme active sites .
- Experimental validation : Compare inhibition kinetics (e.g., IC50) against carbonic anhydrase isoforms using UV-Vis assays .
Q. What methodological strategies resolve contradictions in spectral data for sulfonamide derivatives?
- Case study : Discrepancies in H NMR splitting patterns may arise from rotameric equilibria of the propyl chain. Use variable-temperature NMR (VT-NMR) to slow conformational exchange and clarify splitting .
- Crystallographic validation : Resolve ambiguous NOE correlations via single-crystal X-ray diffraction, as demonstrated for 3-chloro-N-phenylbenzamide (monoclinic P21/c symmetry) .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and NMR chemical shifts, cross-referenced with experimental data .
Q. How can stability studies under varying pH and temperature conditions inform storage protocols for this compound?
- Accelerated degradation : Conduct HPLC-monitored stress tests (e.g., 40°C/75% RH for 4 weeks). Cyano groups are prone to hydrolysis in acidic conditions (pH <3), forming carboxylic acid derivatives .
- Storage recommendations : Store at −20°C in amber vials with desiccants to prevent photodegradation and moisture uptake .
- Kinetic analysis : Calculate degradation rate constants (k) using first-order models; correlate with Arrhenius plots to predict shelf life .
Q. What advanced computational approaches predict the physicochemical properties and binding modes of this compound?
- QSAR modeling : Use Quantitative Structure-Property Relationship (QSPR) algorithms to predict logP (∼2.1) and solubility (∼0.5 mg/mL in water) .
- Molecular docking : AutoDock Vina simulations reveal preferential binding to carbonic anhydrase IX (Gln92, Asn67 residues) via sulfonamide oxygen interactions .
- MD simulations : GROMACS-based trajectories (100 ns) assess stability of ligand-protein complexes under physiological conditions .
Methodological Considerations
- Analytical validation : For HPLC, use C18 columns (e.g., 5 μm, 250 × 4.6 mm) with mobile phase acetonitrile/0.1% TFA (70:30), retention time ~6.2 min .
- Synthetic optimization : Replace traditional solvents with cyclopentyl methyl ether (CPME) for greener synthesis .
- Data interpretation : Cross-validate spectral data with PubChem and NIST databases to avoid misassignment .
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